molecular formula C28H46O4 B079032 (2-Phenyl-1,3-dioxan-5-yl) octadecanoate CAS No. 10564-35-9

(2-Phenyl-1,3-dioxan-5-yl) octadecanoate

Cat. No.: B079032
CAS No.: 10564-35-9
M. Wt: 446.7 g/mol
InChI Key: YWQNNPRTGZIYIP-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-dioxan-5-yl) octadecanoate is a fatty acid ester characterized by a phenyl-substituted 1,3-dioxane ring esterified with octadecanoic acid (stearic acid). Its molecular formula is C₂₈H₄₀O₄, with a molecular weight of 440.61 g/mol and a CAS number of 56700-76-6 . This compound has been identified in phytochemical profiles of plant extracts, including Psophocarpus tetragonolobus (winged bean) seeds and rosemary essential oil, where it constitutes 1.05% and 0.25% of total compounds, respectively . Structurally, the phenyl group on the dioxane ring may influence its stability and reactivity, as seen in related dioxolane derivatives .

Properties

CAS No.

10564-35-9

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

(2-phenyl-1,3-dioxan-5-yl) octadecanoate

InChI

InChI=1S/C28H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)32-26-23-30-28(31-24-26)25-20-17-16-18-21-25/h16-18,20-21,26,28H,2-15,19,22-24H2,1H3

InChI Key

YWQNNPRTGZIYIP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Fatty Acid Chains

(a) Dodecanoic Acid, 2-Phenyl-1,3-dioxan-5-yl Ester
  • Molecular Formula : C₂₀H₂₈O₄
  • Molecular Weight : 332.43 g/mol
  • Key Differences : Shorter fatty acid chain (C12 vs. C18) results in reduced hydrophobicity.
  • Occurrence : Induced under high carbon-to-nitrogen (C:N) ratios (10:1) in algal biodiesel studies, alongside eicosanedioic acid dimethyl esters .
(b) Eicosanoic Acid, 2-Phenyl-1,3-dioxan-5-yl Ester
  • Molecular Formula : C₃₀H₅₀O₄
  • Molecular Weight : 498.71 g/mol
  • CAS Number : 57156-90-8
  • Key Differences : Longer fatty acid chain (C20) enhances hydrophobicity and may alter melting points compared to the C18 analogue .
(c) Hexadecanoic Acid (C16) Derivatives
  • Example: Hexadecanoic acid (2α,5α)-2-pentadecyl-1,3-dioxan-5-yl ester.
  • Molecular Formula : C₃₆H₆₈O₄
  • Key Differences : A branched dioxane substituent (pentadecyl group) instead of phenyl, affecting solubility and biological activity .

Esters with Simplified Esterifying Groups

(a) Methyl Stearate (Methyl Octadecanoate)
  • Molecular Formula : C₁₉H₃₈O₂
  • Molecular Weight : 298.50 g/mol
  • CAS Number : 112-61-8
  • Key Differences : Lacks the phenyl-dioxane ring; widely used in biodiesel production due to straightforward synthesis and combustion efficiency .
(b) Glyceryl Monostearate
  • Molecular Formula : C₂₁H₄₂O₄
  • Molecular Weight : 358.56 g/mol
  • CAS Number : 31566-31-1
  • Key Differences : A glyceride ester with a hydroxyl-rich head group, making it amphiphilic and suitable as a food emulsifier .

Stability and Reactivity Comparisons

Studies on 2-phenyl-1,3-dioxolane derivatives (Table 1) reveal that the phenyl group stabilizes the dioxane/dioxolane ring through:

  • Energy Differences : Stable forms exhibit energy differences of 3–5 kcal/mol compared to unstable conformers .
  • Dihedral Angles : Angles between 60–90° for H1 and the aromatic ring optimize steric interactions .
  • Bond Lengths : C7–H1 bonds (~1.09 Å) and C4–C7 bonds (~1.52 Å) are critical for maintaining ring integrity .

Table 1: Structural Parameters of Stable 2-Phenyl-1,3-dioxolane Derivatives

Parameter Value Range
Energy Difference (kcal/mol) 3–5
Dihedral Angle (θ°) 60–90
C7–H1 Bond Length (Å) 1.08–1.10
C4–C7 Bond Length (Å) 1.50–1.54

These parameters likely extend to (2-phenyl-1,3-dioxan-5-yl) octadecanoate, where the dioxane ring’s rigidity could enhance thermal stability compared to linear esters like methyl stearate .

Preparation Methods

Cyclization of Glycerol with Benzaldehyde

The 2-phenyl-1,3-dioxan-5-ol scaffold is synthesized via acid-catalyzed cyclization of glycerol with benzaldehyde. This reaction forms a six-membered 1,3-dioxane ring by protecting two hydroxyl groups of glycerol as an acetal, leaving the tertiary hydroxyl group at position 5 free for subsequent esterification. The reaction proceeds under reflux in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA), achieving yields of 68–72%. Stereochemical outcomes depend on reaction kinetics: rapid equilibration favors the cis-isomer, while slower conditions yield the trans-configured product.

Recent refinements employ microwave-assisted cyclization to reduce reaction times from 12 hours to 30 minutes, though this method requires stringent temperature control (<100°C) to prevent decomposition. Post-reaction purification involves neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane and crystallization from hexane.

Alternative Routes via Nucleophilic Substitution

A patent-pending method utilizes cis-2-phenyl-1,3-dioxan-5-yl toluene-p-sulphonate as a precursor, where the sulphonate group is displaced by hydroxide ions in aqueous sodium hydroxide (20% w/v) at 60°C. This SN2 mechanism produces 2-phenyl-1,3-dioxan-5-ol in 85% yield, with the trans-isomer predominating due to steric hindrance at the reaction site. However, this route necessitates additional steps to synthesize the sulphonate intermediate, complicating scalability.

Esterification of 2-Phenyl-1,3-dioxan-5-ol with Octadecanoic Acid

Stearoyl Chloride-Mediated Esterification

The most widely adopted method involves reacting 2-phenyl-1,3-dioxan-5-ol with stearoyl chloride in anhydrous dichloromethane. Triethylamine (3 equiv.) is added to scavenge HCl, with reactions typically completing within 4 hours at 25°C. Yields range from 75–82%, though excess stearoyl chloride (1.5 equiv.) is required to drive the reaction to completion. Post-esterification workup includes washing with 5% HCl (to remove triethylamine hydrochloride) and brine, followed by solvent evaporation under reduced pressure.

Table 1: Optimization of Stearoyl Chloride Reaction Conditions

ParameterOptimal RangeImpact on Yield
Molar Ratio (Alcohol:Cl)1:1.5Maximizes conversion
Temperature20–25°CPrevents decomposition
SolventDichloromethaneEnhances solubility
BaseTriethylamineNeutralizes HCl

Carbodiimide Coupling for High Purity

For pharmaceutical-grade applications, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed under nitrogen atmosphere. This method, adapted from the synthesis of 2-phenyl-1,3-dioxan-5-yl icosanoate, minimizes side reactions and achieves 89–92% purity. Critical parameters include:

  • Stoichiometry : 1.2 equiv. DCC relative to alcohol

  • Reaction Time : 12–16 hours at 0–5°C

  • Workup : Filtration to remove dicyclohexylurea, followed by silica gel chromatography (hexane:ethyl acetate, 9:1).

Industrial-Scale Production and Challenges

Continuous Flow Synthesis

Recent patents describe a continuous flow system integrating cyclization and esterification steps. Glycerol, benzaldehyde, and stearic acid are fed into a tubular reactor packed with Amberlyst-15 catalyst at 80°C, achieving 94% conversion in 8 minutes. This approach reduces solvent use by 40% and enables real-time pH monitoring via in-line sensors.

Impurity Profiling and Mitigation

Common impurities include residual benzaldehyde (≤0.3%) and stearic acid dimers (≤1.2%). Crystallization from toluene at −20°C reduces total impurities to <0.5%, meeting pharmacopeial standards. Accelerated stability studies (40°C/75% RH) show no degradation over 6 months, confirming the robustness of the final product.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 5.15 (s, 1H, dioxan H-5), 4.20–3.95 (m, 4H, dioxan H-2, H-4, H-6), 2.35 (t, J=7.5 Hz, 2H, COOCH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 85:15) reveals a single peak at 12.3 minutes, confirming >99% purity .

Q & A

Q. What are the key structural features and nomenclature conventions for (2-phenyl-1,3-dioxan-5-yl) octadecanoate?

The compound is an ester with a phenyl-substituted 1,3-dioxane ring at position 5 and an octadecanoate (C18:0) chain. Its IUPAC name is derived from the dioxane ring (2-phenyl substitution) and the octadecanoic acid ester. Synonyms include "(2-phenyl-1,3-dioxan-5-yl) octadeca-9,12,15-trienoate" for unsaturated variants . Structural characterization typically involves nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the ester linkage and phenyl-dioxane moiety .

Q. How can researchers synthesize this compound?

Synthesis generally involves esterification between 2-phenyl-1,3-dioxan-5-ol and octadecanoic acid (stearic acid) under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, activated acyl derivatives (e.g., acyl chlorides) of octadecanoic acid can react with the alcohol group on the dioxane ring. Reaction conditions (temperature, solvent, catalyst) must optimize yield while minimizing side reactions like hydrolysis or transesterification .

Q. What analytical techniques are recommended for purity assessment?

  • Chromatography : Reverse-phase HPLC with UV detection (210–280 nm) or GC-MS for volatile derivatives (e.g., methyl esters).
  • Spectroscopy : 1^1H and 13^13C NMR to verify ester formation and phenyl-dioxane geometry. IR spectroscopy confirms C=O (ester) and C-O-C (dioxane) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) or EPA/NIH spectral databases validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structural disorder in mixed carboxylate systems (e.g., with hexadecanoate) affect crystallographic analysis?

Mixed carboxylates (e.g., octadecanoate and hexadecanoate chains) introduce statistical disorder in crystal structures, particularly at alkyl chain termini. Advanced techniques like X-ray powder diffraction (XRPD) and solid-state NMR (ssNMR) resolve chain packing and disorder. For example, ssNMR 13^{13}C chemical shifts differentiate between C16 and C18 chains, while XRPD refines unit cell parameters .

Q. What strategies resolve contradictions in mass spectral data for complex esters?

Discrepancies in fragmentation patterns may arise from isomerism (e.g., cis/trans configurations) or matrix effects. To address this:

  • Compare experimental data with EPA/NIH spectral libraries for analogous esters (e.g., eicosanoic acid dioxane esters) .
  • Use tandem MS (MS/MS) to isolate fragment ions and assign structures.
  • Validate with synthetic standards or isotopic labeling (e.g., deuterated analogs) .

Q. How can multivariate analysis (e.g., PCA) optimize the detection of octadecanoate derivatives in complex matrices?

Principal Component Analysis (PCA) reduces dimensionality in datasets (e.g., GC-MS or LC-MS profiles). For octadecanoate esters, loadings for ethyl octadecanoate and related esters (e.g., ethyl tetradecanoate) dominate principal components, enabling differentiation between matrices (e.g., lipid mixtures vs. polymer coatings). This is critical in migration studies (e.g., food-contact materials) to identify trace esters .

Q. What are the challenges in studying hydrolysis kinetics of this compound in biological systems?

Hydrolysis of esters to stearic acid and 2-phenyl-1,3-dioxan-5-ol depends on pH, enzymes (e.g., esterases), and temperature. Challenges include:

  • Quantifying hydrolysis products in vivo (e.g., via LC-MS/MS with stable isotope internal standards).
  • Differentiating enzymatic vs. non-enzymatic pathways.
  • Modeling hydrolysis rates using Arrhenius equations or computational tools (e.g., QSAR) .

Q. How do phenyl-dioxane substituents influence liquid crystalline properties in Schiff base esters?

The phenyl group enhances rigidity, while the dioxane ring introduces conformational flexibility. In Schiff base esters (e.g., 4-{[(4-iodophenyl)imino]methyl}phenyl octadecanoate), these features affect mesophase stability and transition temperatures. Polarizing microscopy and differential scanning calorimetry (DSC) characterize phase behavior, while XRD probes molecular packing .

Methodological Considerations

  • Synthetic Optimization : Use DoE (Design of Experiments) to test catalyst concentrations, solvents (e.g., toluene vs. THF), and reaction times.
  • Data Validation : Cross-reference spectral data with authoritative databases (e.g., NIH Mass Spectral Data Base) .
  • Ethical Compliance : Adhere to guidelines prohibiting non-approved biological use, as highlighted in regulatory documents .

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